3-iodo-4-methyl-1H-pyrazolo[3,4-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-iodo-4-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of an iodine atom at the 3rd position and a methyl group at the 4th position on the pyrazolo[3,4-b]pyridine core structure. Pyrazolopyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-4-methyl-1H-pyrazolo[3,4-b]pyridine typically involves the iodination of 4-methyl-1H-pyrazolo[3,4-b]pyridine. One common method involves the use of iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-iodo-4-methyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkyl groups under suitable conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and alkyl halides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used in acidic or basic media at room temperature or slightly elevated temperatures.
Major Products Formed
Substitution Reactions: Products include 3-azido-4-methyl-1H-pyrazolo[3,4-b]pyridine, 3-thiocyanato-4-methyl-1H-pyrazolo[3,4-b]pyridine, and various alkylated derivatives.
Oxidation Reactions: Products include 3-iodo-4-formyl-1H-pyrazolo[3,4-b]pyridine and 3-iodo-4-carboxy-1H-pyrazolo[3,4-b]pyridine.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 3-iodo-4-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as tropomyosin receptor kinases (TRKs). By binding to the kinase domain of TRKs, the compound inhibits their phosphorylation and subsequent activation of downstream signaling pathways, including Ras/Erk, PLC-γ, and PI3K/Akt pathways . This inhibition leads to the suppression of cancer cell proliferation, differentiation, and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-iodo-1H-pyrazolo[3,4-b]pyridine: Lacks the methyl group at the 4th position.
4-methyl-1H-pyrazolo[3,4-b]pyridine: Lacks the iodine atom at the 3rd position.
3-bromo-4-methyl-1H-pyrazolo[3,4-b]pyridine: Contains a bromine atom instead of iodine at the 3rd position.
Uniqueness
3-iodo-4-methyl-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of both the iodine atom and the methyl group, which contribute to its distinct chemical reactivity and biological activity. The iodine atom enhances its potential for substitution reactions, while the methyl group influences its pharmacokinetic properties and interaction with molecular targets .
Eigenschaften
CAS-Nummer |
1268521-79-4 |
---|---|
Molekularformel |
C7H6IN3 |
Molekulargewicht |
259.05 g/mol |
IUPAC-Name |
3-iodo-4-methyl-2H-pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C7H6IN3/c1-4-2-3-9-7-5(4)6(8)10-11-7/h2-3H,1H3,(H,9,10,11) |
InChI-Schlüssel |
NMLQRORCEGQJQD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=NC2=NNC(=C12)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.